3-(3,5-Difluorophenyl)propanal
Description
3-(3,5-Difluorophenyl)propanal is an organofluorine compound characterized by a propanal (CH₂CH₂CHO) backbone attached to a 3,5-difluorophenyl group. The molecular formula is C₉H₇F₂O, with a molecular weight of 172.15 g/mol. The compound’s structure features two fluorine atoms at the 3- and 5-positions of the phenyl ring, which confer strong electron-withdrawing effects.
The 3,5-difluorophenyl moiety is prevalent in drug development due to its ability to improve metabolic stability and binding affinity. For example, highlights its incorporation into a piperazine-containing pharmaceutical compound, underscoring its role in medicinal chemistry .
Properties
IUPAC Name |
3-(3,5-difluorophenyl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAUQMVRMVVAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582189 | |
| Record name | 3-(3,5-Difluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207462-72-4 | |
| Record name | 3-(3,5-Difluorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Difluorophenyl)propanal typically involves the reaction of 3,5-difluorobenzaldehyde with propanal in the presence of a suitable catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde group of 3,5-difluorobenzaldehyde reacts with the aldehyde group of propanal to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-(3,5-difluorophenyl)propanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3-(3,5-difluorophenyl)propanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium amide in liquid ammonia.
Major Products:
Oxidation: 3-(3,5-Difluorophenyl)propanoic acid.
Reduction: 3-(3,5-Difluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Difluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets. For example, in anticancer research, the compound may inhibit the activity of certain kinases, leading to the suppression of tumor growth.
Comparison with Similar Compounds
3-[2-(Trifluoromethyl)phenyl]propanal (C₁₀H₉F₃O)
- Structure : A propanal group attached to a 2-(trifluoromethyl)phenyl ring.
- Key Differences :
- The trifluoromethyl (-CF₃) group at the phenyl 2-position introduces greater steric bulk and stronger electron-withdrawing effects compared to 3,5-difluoro substitution.
- Higher molecular weight (208.18 g/mol) due to the -CF₃ group.
- Applications : Used in pharmaceuticals and agrochemicals as a reactive intermediate. The -CF₃ group enhances resistance to oxidative degradation, improving compound longevity in biological systems .
3-(4-Fluorophenyl)propanal (C₉H₇FO)
- Structure : A single fluorine atom at the phenyl 4-position.
- Key Differences: Reduced electron-withdrawing effects compared to di- or tri-fluorinated analogs, leading to lower reactivity in electrophilic substitutions.
Functional Group Analogs
3-(3,5-Difluorophenyl)propionic Acid (C₉H₇F₂O₂)
- Structure : Replaces the propanal’s aldehyde (-CHO) group with a carboxylic acid (-COOH).
- Key Differences :
- Higher polarity and acidity (pKa ~4.5), making it suitable for salt formation in drug formulations.
- The aldehyde group in propanal offers reactivity for condensation reactions (e.g., forming imines or hydrazones), whereas the acid serves as a stable precursor or metabolite.
- Regulatory Impact : Subject to stringent REACH regulations in the EU, requiring extensive documentation on toxicity and environmental impact .
Data Table: Comparative Analysis
Research Findings
- Electron-Withdrawing Effects: The 3,5-difluoro substitution pattern optimizes electronic effects for nucleophilic reactions, outperforming mono-fluorinated analogs in synthetic yield .
- Market Dynamics : The propionic acid derivative dominates industrial applications due to its versatility in API synthesis, while propanal derivatives are niche intermediates with specialized reactivity .
- Regulatory Challenges : Fluorinated aldehydes face tighter safety evaluations compared to carboxylic acids, impacting their commercial scalability .
Biological Activity
Overview
3-(3,5-Difluorophenyl)propanal is an organic compound with the molecular formula CHFO, notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a propanal group attached to a 3,5-difluorophenyl ring, which enhances its reactivity and interaction with biological targets.
- Molecular Weight: 170.16 g/mol
- CAS Number: 207462-72-4
- Structural Formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenyl group significantly increases binding affinity, making it a candidate for inhibiting various kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Properties
Studies have shown that this compound can inhibit cancer cell lines by targeting specific signaling pathways. For example, it has been observed to suppress the activity of certain kinases that are crucial for tumor growth.
Case Studies
- Anticancer Activity : In vitro studies demonstrated that treatment with this compound led to a significant reduction in the viability of breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating potent antimicrobial properties.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHFO | Antimicrobial, Anticancer |
| 3-(4-Fluorophenyl)propanal | CHFO | Moderate Anticancer Activity |
| 3-(3,5-Dichlorophenyl)propanal | CHClO | Reduced Antimicrobial Activity |
Research Applications
The versatility of this compound extends beyond basic research; it serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals. Its application in drug development is particularly promising due to its targeted biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
